

In-Depth Technical Guide to tert-Butyl (R)-(piperidin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-(Aminomethyl)-1-N-Boc-piperidine

Cat. No.: B112904

[Get Quote](#)

This technical guide provides a comprehensive overview of the core physical properties of tert-Butyl (R)-(piperidin-2-ylmethyl)carbamate, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific enantiomer, this guide presents computed data from reliable chemical databases for the closely related racemic mixture and the (S)-enantiomer, which are expected to be very similar.

Core Physical and Chemical Properties

The physical properties of tert-Butyl (R)-(piperidin-2-ylmethyl)carbamate are crucial for its handling, formulation, and application in research and development. Below is a summary of its key identifiers and computed physicochemical properties.

Property	Value	Source
IUPAC Name	tert-butyl N-[(2R)-piperidin-2-yl]methyl]carbamate	N/A
CAS Number	188114-63-6	N/A
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1] [2]
Molecular Weight	214.30 g/mol	[1] [2]
Exact Mass	214.168127949 Da	[1] [2]
Appearance	White to off-white solid (Expected)	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A

Experimental Protocols

While specific experimental data for the target compound is not publicly available, the following are detailed methodologies for key experiments that would be conducted to determine its physical properties.

Determination of Melting Point

Objective: To determine the temperature at which the compound transitions from a solid to a liquid phase.

Methodology:

- A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute.

- The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
- The experiment is repeated two more times, and the average value is reported.

Determination of Solubility

Objective: To determine the solubility of the compound in various solvents.

Methodology:

- A known amount of solvent (e.g., 1 mL) is placed in a vial at a controlled temperature (e.g., 25 °C).
- A pre-weighed amount of the compound is added to the solvent in small increments.
- The mixture is stirred vigorously after each addition until the solid is completely dissolved.
- The process is continued until saturation is reached (i.e., solid material remains undissolved after prolonged stirring).
- The total amount of dissolved solid is used to calculate the solubility in g/L or mol/L.
- This procedure is repeated for a range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, acetone).

Synthesis and Characterization Workflow

The synthesis of chiral piperidine derivatives often involves stereoselective reactions followed by purification and characterization to ensure the desired enantiomeric purity and structural integrity.

General Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis, purification, and characterization of a chiral piperidine compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-butyl N-((piperidin-2-yl)methyl)carbamate | C11H22N2O2 | CID 2756031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl N-[(2S)-piperidin-2-yl]methyl carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to tert-Butyl (R)-(piperidin-2-ylmethyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112904#physical-properties-of-tert-butyl-r-piperidin-2-ylmethyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com